molecular formula C15H13N3O3 B1207663 Ethanol, 2-((1-nitro-9-acridinyl)amino)- CAS No. 81483-73-0

Ethanol, 2-((1-nitro-9-acridinyl)amino)-

Cat. No.: B1207663
CAS No.: 81483-73-0
M. Wt: 283.28 g/mol
InChI Key: HARZMLUWPOFDHZ-UHFFFAOYSA-N
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Description

Ethanol, 2-((1-nitro-9-acridinyl)amino)- (CAS: Not explicitly provided; synonyms include C 857 and 2-((1-nitro-9-acridinyl)amino)ethanol monohydrochloride) is an acridine derivative characterized by a nitro group at the 1-position of the acridine ring and an ethanolamine substituent at the 9-position. The compound’s molecular formula is C₁₅H₁₃N₃O₃·ClH (MW: 319.77) . Acridine derivatives are historically significant for their DNA intercalation properties, which underpin their roles as antimicrobial, antitumor, and mutagenic agents. The nitro group enhances electron-deficient aromatic systems, promoting interactions with DNA base pairs, while the ethanolamine side chain influences solubility and cellular uptake .

Toxicity studies indicate potent biological activity:

  • In vitro: Inhibits human lymphocyte activity at 2500 nmol/L .
  • In vivo: Causes hemolytic anemia in mice at 8 mg/kg .

Properties

CAS No.

81483-73-0

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(1-nitroacridin-9-yl)amino]ethanol

InChI

InChI=1S/C15H13N3O3/c19-9-8-16-15-10-4-1-2-5-11(10)17-12-6-3-7-13(14(12)15)18(20)21/h1-7,19H,8-9H2,(H,16,17)

InChI Key

HARZMLUWPOFDHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCO

Other CAS No.

81483-73-0

Synonyms

1-nitro-9-(2'-hydroxyethylamino)acridine hydrochloride
C 857
C-857

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Ethanol, 2-((1-nitro-9-acridinyl)amino)- C₁₅H₁₃N₃O₃·ClH 319.77 Ethanolamine, nitro at 1-position
1-Butanol,2-[(1-nitro-9-acridinyl)amino]- C₁₇H₁₈ClN₃O₃ 347.80 Butanol chain instead of ethanol
9-((3-Hexylaminopropyl)amino)-1-nitroacridine C₂₂H₂₈N₄O₂·2ClH 453.46 Hexylaminopropyl spacer
9-((3-Isopropylaminopropyl)amino)-1-nitroacridine C₁₉H₂₂N₄O₂·2ClH 411.37 Isopropylaminopropyl spacer
1,3-Propanediamine,N1-(1-methylethyl)-N3-(1-nitro-9-acridinyl) C₁₉H₂₂N₄O₂ 338.40 Propanediamine spacer, isopropyl group

Key Observations :

  • Spacer Groups: Compounds with aminopropyl spacers (e.g., hexylaminopropyl) exhibit higher molecular weights and altered DNA-binding kinetics due to increased flexibility .
  • Salt Forms: Hydrochloride salts (e.g., C 857) enhance solubility, critical for intravenous administration .

Table 2: Toxicity Profile Comparison

Compound Name In Vitro (Human Lymphocytes) In Vivo (Mice)
Ethanol, 2-((1-nitro-9-acridinyl)amino)- 2500 nmol/L Hemolytic anemia at 8 mg/kg
9-((3-Hexylaminopropyl)amino)-1-nitroacridine 1 µmol/L LD₅₀ (ipr): 3820 µg/kg
9-((3-Isopropylaminopropyl)amino)-1-nitroacridine 2500 nmol/L Not reported

Key Findings :

  • Potency: The hexylaminopropyl analogue (Table 2, row 2) shows higher in vitro potency (1 µmol/L vs. 2500 nmol/L for the parent compound), likely due to improved DNA intercalation from the extended alkyl chain .
  • Acute Toxicity : The parent compound’s hemolytic activity contrasts with the hexyl derivative’s lower acute toxicity (LD₅₀ = 3820 µg/kg), suggesting spacer groups mitigate systemic effects .

DNA Interaction and Pharmacological Implications

  • Intercalation Efficiency: The nitro group at the 1-position stabilizes intercalation via π-π stacking, while ethanolamine side chains form hydrogen bonds with DNA backbone phosphates .
  • Antitumor Potential: Derivatives like C 857 and C 1005 () are explored as topoisomerase inhibitors, analogous to TAS-103 (), which disrupts DNA replication .
  • Mutagenicity : Nitroacridines induce frameshift mutations in bacterial assays, a trait shared with classic intercalators like proflavine .

Preparation Methods

Classical Synthetic Approaches

The foundational synthesis of ethanol, 2-((1-nitro-9-acridinyl)amino)- relies on multi-step organic transformations. A prominent method involves the Ullmann condensation reaction between o-chloro benzoic acid derivatives and aromatic diamines, followed by cyclization to form the acridone core . For instance, heating o-chloro benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) at 121–132°C for 3 hours yields 9-acridone intermediates . Subsequent nitration at the 1-position introduces the nitro group, a critical modification for enhancing biological activity.

Key steps include:

  • Acridine Core Formation : Cyclization of N-aryl anthranilic acid derivatives using PPA .

  • Nitration : Treatment with nitric acid-sulfuric acid mixtures to introduce the nitro group at position 1.

  • Amination : Reaction with ethanolamine derivatives to attach the ethanol-amino side chain.

Reaction yields for these steps typically range from 30% to 65%, depending on the purity of intermediates and reaction duration .

Modern Catalytic Methods

Recent advancements emphasize catalyst-free, regioselective synthesis to improve efficiency and reduce byproducts. A 2022 study demonstrated a multicomponent reaction involving 3,4-methylenedioxyaniline, Meldrum’s acid, and aryl aldehydes in aqueous ethanol (1:1 v/v) at room temperature . This method achieves 69–87% yields by avoiding harsh catalysts and leveraging in situ Knoevenagel adduct formation (Figure 1) .

Mechanistic Insights :

  • Step 1 : Knoevenagel condensation between Meldrum’s acid and aldehyde forms a reactive α,β-unsaturated ketone.

  • Step 2 : Michael addition of the acridine precursor (e.g., 3,4-methylenedioxyaniline) to the ketone.

  • Step 3 : Intramolecular cyclization and dehydration to yield the nitroacridine framework .

This approach reduces reaction times to 1–2 hours and eliminates the need for toxic solvents, aligning with green chemistry principles .

Solvent and Reaction Optimization

Solvent choice critically impacts reaction efficiency and product purity. Comparative studies reveal that aqueous ethanol (1:1 v/v) outperforms alternatives like DMSO or n-hexane by enhancing solubility of nitroacridine intermediates while minimizing side reactions . For example, cyclization in ethanol yields 87% pure product, whereas DMSO results in sticky residues requiring additional purification .

Table 1: Solvent Effects on Nitroacridine Synthesis

Solvent SystemYield (%)Purity (%)Byproduct Formation
Aqueous ethanol (1:1)8795.5Low
DMSO7288.2Moderate
n-Hexane6582.4High

Data adapted from catalyst-free synthesis studies .

Purification and Characterization

Post-synthetic purification often involves preparative thin-layer chromatography (TLC) with chloroform/methanol (9:2 v/v) or recrystallization in diethyl ether . For instance, 6-(acridin-9-ylamino)hexanoic acid derivatives are isolated in 30% yield after TLC, with purity exceeding 95% .

Structural Confirmation :

  • 1H NMR : Aromatic protons appear at δ 7.37–8.50 ppm, while ethanolamine side-chain signals resonate at δ 3.95 ppm (t, J = 7 MHz) .

  • IR Spectroscopy : Peaks at 1567–1587 cm−1 confirm C=N stretching vibrations from the nitroacridine moiety .

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Ullmann-PPA Cyclization656High functional group tolerance
Catalyst-Free MCR871.5Eco-friendly, room-temperature
Nitration-Amination558Scalability

Modern multicomponent reactions (MCRs) offer superior yields and sustainability compared to classical routes .

Q & A

Q. What are the key structural and physicochemical properties of Ethanol, 2-((1-nitro-9-acridinyl)amino)-?

The compound is an acridine derivative with a nitro group at position 1 and an ethanol-linked amino substituent. Its molecular formula is C15H13N3O3HCl\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_3 \cdot \text{HCl} (monohydrochloride salt), with a molecular weight of 319.77 g/mol . Key physicochemical data include:

  • Toxicity metrics : Human lymphocyte assays show mutagenic activity at concentrations as low as 3 nmol/L .
  • Thermodynamic properties : While direct data for this compound are limited, structurally similar ethanolamines (e.g., 2-(ethylmethylamino)ethanol) exhibit boiling points of ~165°C and critical pressures of ~4.5 MPa, suggesting moderate volatility and stability under standard lab conditions .

Q. What synthetic routes are reported for acridine-based derivatives like this compound?

Synthesis typically involves:

  • Nitro-acridine core formation : Nitration of acridine precursors followed by selective substitution at position 8.
  • Aminoethanol coupling : Reaction of 1-nitro-9-chloroacridine with 2-aminoethanol under basic conditions, yielding the target compound after HCl salt precipitation .
  • Purity optimization : Column chromatography or recrystallization in ethanol/water mixtures is recommended to achieve ≥98% purity .

Q. How should this compound be handled safely in laboratory settings?

  • Acute toxicity : LD50_{50} values in mice range from 8 mg/kg (intraperitoneal) to 44 mg/kg (oral), indicating strict PPE (gloves, fume hood) is mandatory .
  • Genotoxicity : Dose-dependent DNA damage in human lymphocytes at 1–2500 nmol/L necessitates containment protocols for waste disposal .

Advanced Research Questions

Q. How can conflicting toxicity data across studies be resolved?

Discrepancies in toxicity metrics (e.g., 3 nmol/L vs. 2500 nmol/L for DNA damage ) may arise from:

  • Experimental models : Human lymphocyte vs. bacterial assays (e.g., Salmonella strains) differ in metabolic activation pathways.
  • Dose metrics : Normalize concentrations by molarity rather than mass to account for batch-specific impurities.
  • Solution stability : Nitro-acridines are light-sensitive; ensure dark storage and fresh preparation for reproducibility .

Q. What methodologies are recommended for studying its kinase inhibition potential?

  • In vitro kinase assays : Use purified kinases (e.g., EGFR, HER2) with ATP-competitive fluorescence polarization assays.
  • Cellular models : Dose-response curves in cancer cell lines (e.g., HeLa) with IC50_{50} calculations, paired with Western blotting for phosphorylated kinase targets .
  • Structural modeling : Compare the nitro-acridine moiety to known kinase inhibitors (e.g., staurosporine) using docking simulations (e.g., AutoDock Vina) .

Q. How can vaporization enthalpies be experimentally determined for related ethanolamine derivatives?

  • "Centerpiece" approach : Measure enthalpy via gas-phase calorimetry combined with vapor pressure data using the Clausius-Clapeyron equation.
  • Reference compounds : Use 2-(phenylamino)-ethanol (ΔHvap65kJ/mol\Delta H_{\text{vap}} \approx 65 \, \text{kJ/mol}) as a benchmark .

Data Contradictions and Validation

  • Toxicity vs. therapeutic potential : While genotoxicity is well-documented , some derivatives (e.g., C 1006) show antitumor activity at 44 mg/kg in mice, suggesting structure-activity relationship (SAR) studies to optimize selectivity .
  • Thermodynamic inconsistencies : Discrepancies in boiling points across studies may stem from impurities; validate via gas chromatography-mass spectrometry (GC-MS) .

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